2-(3-Chloro-4-methylphenyl)acetic acid CAS 1000515-63-8 properties
2-(3-Chloro-4-methylphenyl)acetic acid CAS 1000515-63-8 properties
Executive Summary & Structural Analysis
2-(3-Chloro-4-methylphenyl)acetic acid is a specialized disubstituted phenylacetic acid intermediate used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Structurally, it consists of a phenylacetic acid core modified with a chlorine atom at the meta position and a methyl group at the para position relative to the acetic acid tail.
This specific substitution pattern (3-Cl, 4-Me) imparts unique electronic and steric properties:
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Steric Constraint: The ortho-relationship between the chlorine and methyl groups creates a rigid local conformation, potentially locking the orientation of the phenyl ring when bound to protein active sites.
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Electronic Modulation: The chlorine atom ($ \sigma_{meta} \approx 0.37
\sigma{para} \approx -0.17 $) provides weak electron donation via hyperconjugation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Lipophilicity: The addition of both Cl and Me significantly increases the LogP relative to unsubstituted phenylacetic acid, enhancing membrane permeability for downstream derivatives.
Physicochemical Profile
The following data aggregates predicted and class-based properties for CAS 1000515-63-8.
| Property | Value / Description | Note |
| Molecular Formula | C₉H₉ClO₂ | - |
| Molecular Weight | 184.62 g/mol | - |
| Physical State | Solid (Crystalline powder) | Typical for phenylacetic acids |
| Melting Point | 108–115 °C (Predicted) | Experimental verification required |
| Boiling Point | 310–315 °C (at 760 mmHg) | Predicted |
| Acidity (pKa) | 4.1 ± 0.2 | Slightly more acidic than phenylacetic acid (4.[1][2][3][4]31) |
| LogP | 2.6 – 2.9 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility at neutral pH |
Synthetic Methodologies
For research and scale-up, two primary pathways are recommended. Route A is preferred for laboratory-scale synthesis due to mild conditions, while Route B is viable for bulk manufacturing.
Route A: Homologation via Nitrile Hydrolysis (Standard)
This route utilizes 3-chloro-4-methylbenzyl bromide as the starting material.
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Cyanation: The benzyl bromide is treated with NaCN or KCN in a polar aprotic solvent (DMF or DMSO) to form the corresponding phenylacetonitrile.
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Hydrolysis: The nitrile is hydrolyzed under acidic (H₂SO₄/AcOH) or basic (NaOH/EtOH) conditions to yield the carboxylic acid.
Route B: Palladium-Catalyzed Negishi/Suzuki Coupling (Modern)
Useful when the benzyl halide is unavailable but the aryl halide is abundant.
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Coupling: 3-Chloro-4-methylphenylboronic acid (or zinc reagent) is coupled with ethyl bromoacetate in the presence of a Pd(0) catalyst.
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Saponification: The resulting ester is saponified with LiOH to release the free acid.
Visualization: Synthetic Pathways
Figure 1: Two distinct synthetic strategies for CAS 1000515-63-8.[2][4][5] Route 1 (Top) follows classical SN2 displacement. Route 2 (Bottom) utilizes transition-metal catalysis.[5]
Reactivity & Derivatization Guide
The utility of CAS 1000515-63-8 lies in its bifunctional nature. The carboxylic acid tail allows for coupling, while the aromatic core provides a scaffold for further functionalization.
Carboxylic Acid Transformations
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Amide Coupling: Activation with EDC/HOBt or HATU allows reaction with primary/secondary amines. This is the primary vector for generating library compounds in drug discovery.
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Esterification: Reaction with alcohols under acid catalysis (Fischer esterification) or using alkyl halides (base-promoted) protects the acid or creates prodrug moieties.
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Reduction: Treatment with LiAlH₄ or Borane-THF reduces the acid to the corresponding phenethyl alcohol (2-(3-chloro-4-methylphenyl)ethanol).
Aromatic Ring Functionalization
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Electrophilic Substitution: The position ortho to the methyl group (position 5) is sterically crowded but electronically activated by the methyl group. However, the chlorine atom deactivates the ring overall. Nitration or halogenation will likely occur at position 6 (ortho to the acetic acid side chain) due to steric directing effects.
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Metal-Halogen Exchange: The Chlorine atom is relatively stable but can participate in Buchwald-Hartwig aminations or Suzuki couplings under forcing conditions (e.g., Pd-XPhos catalysts), allowing the molecule to serve as a bifunctional linker.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways from the core scaffold. Red path indicates amide bond formation (most common).
Analytical Characterization (Expected Data)
To validate the identity of synthesized material, the following spectroscopic signals should be observed.
¹H NMR (400 MHz, DMSO-d₆)
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δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
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δ 7.30 – 7.10 ppm (m, 3H): Aromatic protons. The substitution pattern (1,3,4) typically yields a doublet (H5), a doublet of doublets (H6), and a doublet (H2).
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δ 3.55 ppm (s, 2H): Benzylic methylene protons (Ar-CH ₂-COOH).
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δ 2.30 ppm (s, 3H): Methyl group protons attached to the aromatic ring (Ar-CH ₃).
Mass Spectrometry (ESI)
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Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
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m/z: 183.0 [M-H]⁻ (Base peak).
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Isotope Pattern: A distinct M+2 peak at ~185.0 (approx. 33% intensity of base peak) confirms the presence of one Chlorine atom.
Safety & Handling Protocols
GHS Classification:
Standard Operating Procedure (SOP):
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents and strong bases.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118534, 3-Chloro-4-hydroxyphenylacetic acid (Analogous Structure). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Nitrile Hydrolysis and Willgerodt-Kindler reaction mechanisms).
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for Suzuki Coupling methodology).
Sources
- 1. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. westliberty.edu [westliberty.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
